2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers
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Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers is a compound that has garnered significant interest in the scientific community. It is a derivative of cyclohexylacetic acid and is classified as a non-proteinogenic amino acid. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the Boc protection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers exerts its effects involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: A simpler derivative without the Boc protection.
tert-Butoxycarbonylamino acids: Compounds with similar Boc protection but different core structures.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers stands out due to its combination of the cyclohexylacetic acid core and the Boc protecting group. This unique structure provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
NIMCENZKSRCKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O |
Origin of Product |
United States |
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